

Application Notes and Protocols: 5-Methyltetrahydrofolic Acid- $^{13}\text{C}_5$ in Human Nutritional Studies

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid- $^{13}\text{C}_5$

Cat. No.: B15143208

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the biologically active form of folate, a crucial B-vitamin essential for numerous metabolic processes, including DNA synthesis, repair, and methylation.[1][2] Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction to become metabolically active, making it a direct and potentially more efficient source of folate for the body.[2][3] The stable isotope-labeled form, 5-Methyltetrahydrofolic acid- $^{13}\text{C}_5$ ($^{13}\text{C}_5$ -5-MTHF), serves as a powerful tool in human nutritional studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of externally administered folate without interfering with the body's endogenous folate pools.[4][5] These studies are critical for determining folate bioavailability from different sources, understanding folate metabolism, and establishing dietary recommendations.

Core Applications

The primary application of $^{13}\text{C}_5$ -5-MTHF in human nutritional research is in bioavailability and bioequivalence studies. By using stable isotope dilution assays, researchers can accurately quantify the amount of labeled folate that appears in circulation and is excreted, providing a precise measure of how much folate is absorbed and utilized by the body from a specific food source or supplement.[6][7][8]

Key applications include:

- Assessing the relative bioavailability of folate from fortified foods, such as bread, rice, and breakfast cereals.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Comparing the pharmacokinetics of different forms of folate, such as 5-MTHF versus folic acid.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Investigating the impact of genetic variations, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, on folate metabolism.[\[2\]](#)[\[3\]](#)
- Evaluating the influence of food matrices on folate absorption.[\[8\]](#)[\[9\]](#)
- Tracing folate metabolism and the formation of its catabolites.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various human nutritional studies that have utilized stable isotope-labeled folates.

Table 1: Bioavailability of Folic Acid from Fortified Foods

Food Matrix	Labeled Folate Administered	Relative Bioavailability (%)	Study Population	Reference
Pectin-coated fortified rice	¹³ C ₅ -Pteroylglutamic acid (400 µg)	68.7% (range 47-105)	Healthy volunteers (N=26)	[8]
Uncoated fortified rice	¹³ C ₅ -Pteroylglutamic acid (400 µg)	86.5% (range 65-115)	Healthy volunteers (N=26)	[8]
Fortified white and whole-wheat bread, rice, pasta	[¹³ C ₅]folic acid	No significant difference from aqueous solution	Healthy adults (N=14)	[10]

Table 2: Pharmacokinetic Parameters of Different Folate Forms

Folate Form Administered	Genotype	AUC (nmol·h/L)	Cmax (nmol/L)	tmax (h)	Reference
[6S]-5-MTHF (416 µg)	MTHFR 677CC	Significantly higher than Folic Acid	Significantly higher than Folic Acid	Significantly shorter than Folic Acid	[3]
Folic Acid (400 µg)	MTHFR 677CC	-	-	-	[3]
[6S]-5-MTHF (416 µg)	MTHFR 677TT	Significantly higher than Folic Acid	Significantly higher than Folic Acid	Significantly shorter than Folic Acid	[3]
Folic Acid (400 µg)	MTHFR 677TT	-	-	-	[3]
(6S)-5-MethylTHF-2Chol	Healthy Adults	iAUC _{0-8h} 1.64-fold higher than Folic Acid	-	0.8	[12][13]
Folic Acid	Healthy Adults	-	-	1.6	[12]

AUC: Area under the curve; Cmax: Maximum concentration; tmax: Time to reach maximum concentration; iAUC: incremental Area under the curve.

Experimental Protocols

Protocol 1: Determination of Relative Bioavailability of Folate from Fortified Rice

This protocol is adapted from a study assessing the bioavailability of folic acid from pectin-coated fortified rice.[8]

1. Study Design:

- A randomized, short-term, cross-over trial with three periods.
- Participants: Healthy volunteers (e.g., N=26, aged 18-39 years).
- Pre-study Diet: Subjects consume a low-folate diet (~100 μ g/day) for 24 hours before each trial.[\[8\]](#)
- Treatments:
 - Trial 1: Aqueous solution of 400 μ g $^{13}\text{C}_5$ -Pteroylglutamic acid.
 - Trial 2: 200 g cooked white rice + 400 μ g $^{13}\text{C}_5$ -Pteroylglutamic acid.
 - Trial 3: 200 g fortified cooked white rice with a pectin-coated premix containing 400 μ g $^{13}\text{C}_5$ -Pteroylglutamic acid.

2. Sample Collection:

- Fasting blood samples are drawn at baseline (0 hours).
- Post-dose blood samples are collected at 1, 2, 5, and 8 hours.[\[8\]](#)

3. Sample Preparation and Analysis:

- Plasma is separated from blood samples.
- The concentration of $^{13}\text{C}_5$ -5-methyltetrahydrofolate in plasma is quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[\[8\]](#)
- Internal Standard: [$^{13}\text{C}_5$]5-methylTHF can be used as an internal standard for quantification.[\[17\]](#)

4. Data Analysis:

- The Area Under the Curve (AUC) for plasma $^{13}\text{C}_5$ -5-methyltetrahydrofolate concentration versus time is calculated for each treatment.

- The relative bioavailability is calculated by comparing the AUC of the fortified rice trials to the AUC of the aqueous solution trial.

Protocol 2: Quantification of $^{13}\text{C}_5$ -5-MTHF in Human Plasma using LC-MS/MS

This protocol outlines a general method for the sensitive quantification of labeled and unlabeled 5-MTHF in human plasma.[4][17][18]

1. Sample Preparation:

- To a 0.5 mL serum or plasma sample, add an internal standard, such as $[^2\text{H}_4]$ folic acid or another isotopologue of 5-MTHF.[17][18]
- Purification: Use folate binding protein affinity columns for sample purification and concentration.[4][17]
- Elute the folate from the column.

2. LC-MS/MS Analysis:

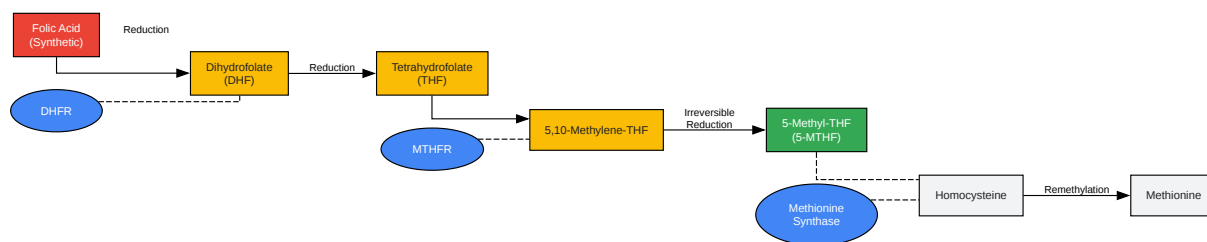
- Chromatographic Separation:
 - Column: A reverse-phase column such as a Superspher 100RP18 (4 μm).[4]
 - Mobile Phase: A gradient of acetic acid and acetonitrile is commonly used.[4]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[4][18]
 - Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect the parent and daughter ions of both the analyte ($^{13}\text{C}_5$ -5-MTHF) and the internal standard.
 - Selected Ion Monitoring (SIM) Example:
 - m/z 459 for unlabeled 5- $\text{CH}_3\text{H}_4\text{PteGlu}$.

- m/z 464 for $^{13}\text{C}_5\text{-5-CH}_3\text{H}_4\text{PteGlu}$ (derived from the labeled dose).[4]
- m/z for the chosen internal standard.

3. Quantification:

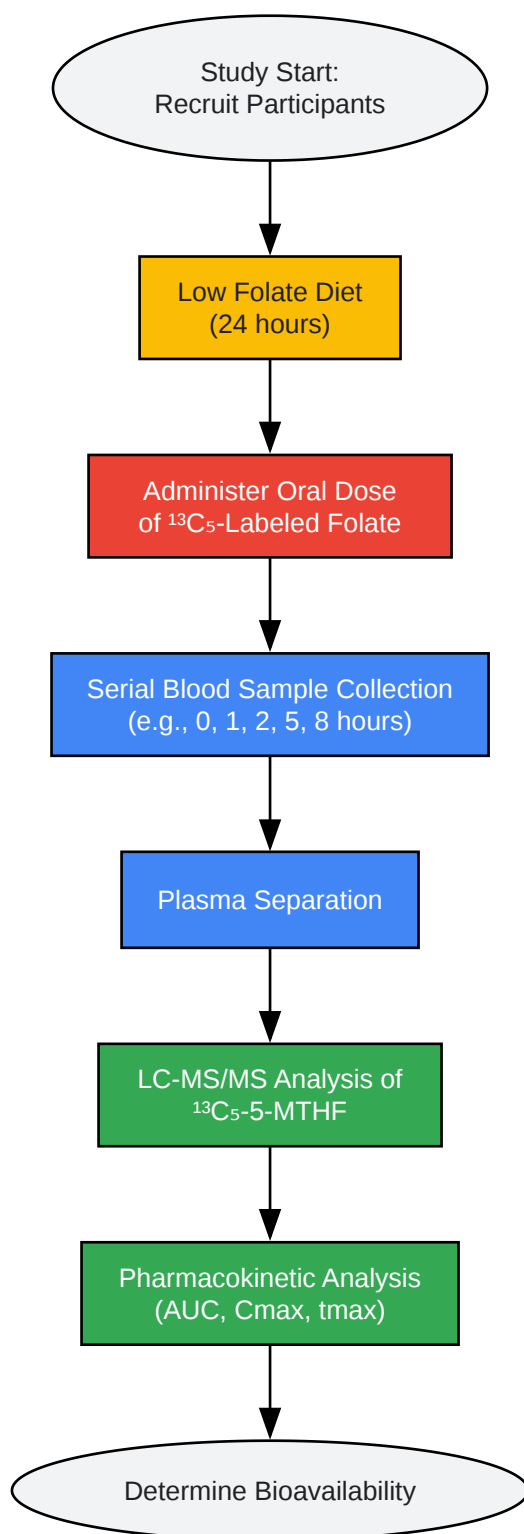
- A calibration curve is constructed using known concentrations of $^{13}\text{C}_5\text{-5-MTHF}$.
- The concentration of $^{13}\text{C}_5\text{-5-MTHF}$ in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations



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Caption: Simplified overview of the folate metabolism pathway.



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Caption: General workflow for a folate bioavailability study.

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